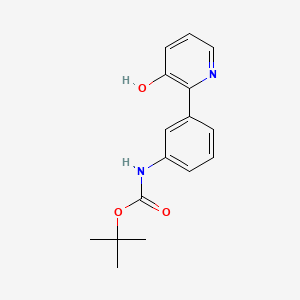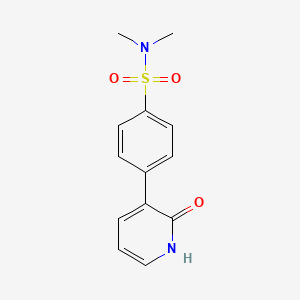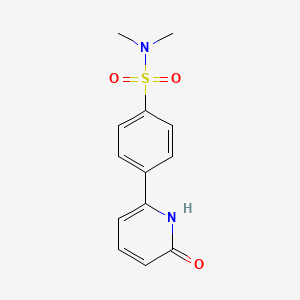
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BOC-Aminophenyl)-3-hydroxypyridine (3-BOC-APHP) is an organic compound that has become increasingly popular in recent years due to its versatile synthetic applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. It has been used in a variety of scientific research applications, including as an intermediate for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe.
Aplicaciones Científicas De Investigación
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as an intermediate for the synthesis of other compounds, such as peptoids, peptidomimetics, and polymers. It has also been used as an inhibitor of enzymes, such as proteases and kinases. In addition, 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. It is believed that the compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing the desired reaction. It is also believed that the tert-butyl group of the compound helps to stabilize the binding of the compound to the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. It is believed that the compound has an inhibitory effect on the activity of enzymes, and it has been shown to inhibit the activity of proteases, kinases, and other enzymes. In addition, the compound has been shown to have a fluorescent effect, which can be used for the detection of proteins, nucleic acids, and other biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in lab experiments is its high purity (95%). This allows for the compound to be used in a variety of scientific research applications, such as for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe. However, one limitation of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is that it is not a very stable compound, and it can be degraded over time.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is to use the compound as a drug delivery system. Another potential direction is to use the compound as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules in living cells. Additionally, the compound could be used to develop new inhibitors of enzymes, such as proteases and kinases. Finally, the compound could be used to develop new synthetic methods for the synthesis of other compounds, such as peptoids and peptidomimetics.
Métodos De Síntesis
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-amino-2-hydroxypyridine with tert-butyl chloroformate in the presence of triethylamine and acetonitrile as solvent. This reaction yields 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in a high yield. The second step involves the removal of the tert-butyl group from the compound using aqueous sodium hydroxide. The resulting product is the desired 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, with a purity of 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHMGHTYRKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)